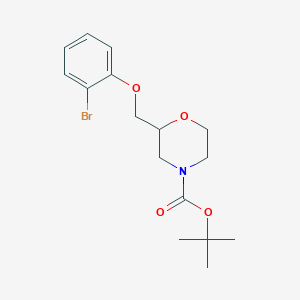

tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC15814309

Molecular Formula: C16H22BrNO4

Molecular Weight: 372.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22BrNO4 |

|---|---|

| Molecular Weight | 372.25 g/mol |

| IUPAC Name | tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-9-20-12(10-18)11-21-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |

| Standard InChI Key | FKOPBCVIXGOMGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC=CC=C2Br |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate, reflects its three-dimensional architecture:

-

A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) serves as the central scaffold.

-

A tert-butyl ester group (-OC(O)C(CH₃)₃) is attached to the morpholine’s nitrogen atom, providing steric bulk and stability against hydrolysis .

-

A 2-bromophenoxy methyl substituent (-CH₂-O-C₆H₄-Br) is bonded to the morpholine’s second carbon, introducing aryl halide reactivity for further functionalization .

The molecular formula (C₁₆H₂₂BrNO₄) corresponds to a molecular weight of 372.25 g/mol. Its stereochemistry remains unspecified in available literature, though enantiomerically pure analogs (e.g., (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate) suggest that chirality at the morpholine’s second carbon could influence reactivity and biological activity .

Synthesis and Synthetic Applications

Proposed Synthetic Routes

Although no explicit protocols for synthesizing tert-butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate are documented, its structure suggests a multi-step approach:

-

Morpholine Ring Formation: Cyclization of diethanolamine derivatives or ring-closing metathesis could yield the morpholine core .

-

Esterification: Reaction of morpholine-4-carboxylic acid with tert-butanol under acidic conditions (e.g., H₂SO₄) would install the tert-butyl ester .

-

Alkylation: Introduction of the 2-bromophenoxy methyl group via nucleophilic substitution, using 2-bromophenol and a bromomethylmorpholine intermediate .

A representative pathway might involve:

Reagents such as potassium carbonate or sodium hydride could facilitate the alkylation step .

Key Synthetic Challenges

-

Regioselectivity: Ensuring the 2-bromophenoxy group attaches exclusively to the morpholine’s second carbon may require directing groups or protective strategies .

-

Steric Hindrance: The tert-butyl group could impede reactions at the morpholine’s nitrogen, necessitating elevated temperatures or polar aprotic solvents .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

| Property | Value/Prediction | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | ~310°C (extrapolated) | |

| Density | 1.05 g/cm³ | |

| Solubility in DMSO | High | |

| LogP (Partition Coeff) | ~2.8 (estimated) |

The compound is likely hygroscopic due to the morpholine oxygen and ester carbonyl, requiring storage under inert atmospheres .

Reactivity and Functional Group Transformations

-

Bromine Substitution: The aryl bromide moiety enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups .

-

Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be cleaved to yield morpholine-4-carboxylic acid derivatives .

-

Morpholine Ring Modifications: The nitrogen atom may undergo alkylation or acylation to generate quaternary ammonium salts .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Morpholine derivatives are prized in drug discovery for their ability to:

-

Improve solubility and bioavailability via nitrogen-oxygen hydrogen bonding .

-

Serve as bioisosteres for piperazine or piperidine rings in receptor-targeting molecules .

For example, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride (a structural analog) is a key intermediate in protease inhibitor synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume